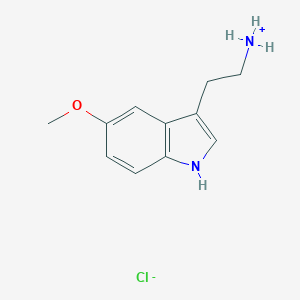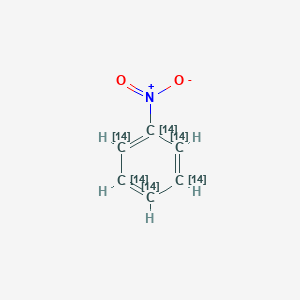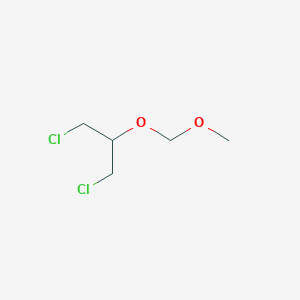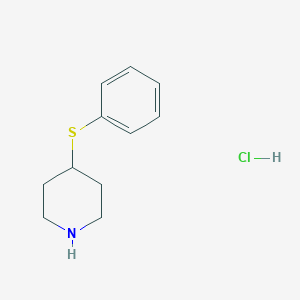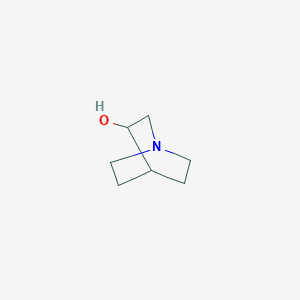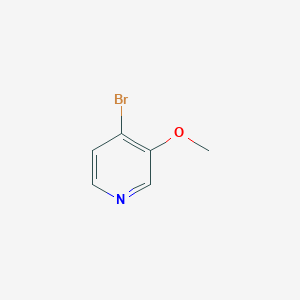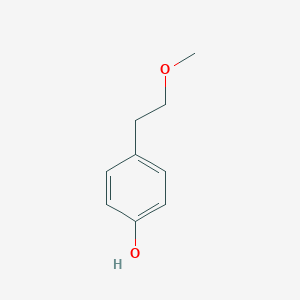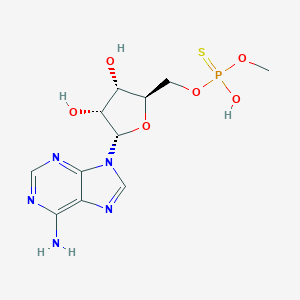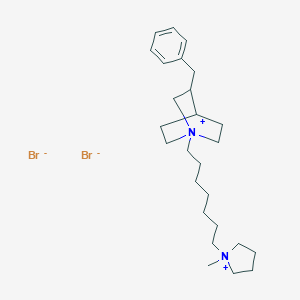
3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide is a chemical compound that belongs to the class of quinuclidine derivatives. It is a synthetic compound with the molecular formula C29H44Br2N2 and a molecular weight of 584.5 g/mol. This compound has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of 3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide involves inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to reduce inflammation and pain in animal models of inflammation and pain. These effects are thought to be mediated by the compound's ability to inhibit acetylcholinesterase and reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide is its potent anticholinesterase activity, making it a promising candidate for the treatment of Alzheimer's disease. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. However, one of the limitations of this compound is its potential toxicity, which needs to be further investigated before it can be used in clinical settings.
将来の方向性
There are several future directions for the research on 3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide. One potential direction is to investigate its potential as a therapeutic agent for Alzheimer's disease. Additionally, further research is needed to investigate its potential as a treatment for pain and inflammation. Furthermore, the toxicity of this compound needs to be further investigated to ensure its safety for clinical use.
合成法
The synthesis of 3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide involves the reaction of quinuclidine with benzyl bromide and 7-bromoheptan-1-amine in the presence of a catalyst such as palladium on carbon. The reaction takes place under mild conditions and yields the desired product in good yields.
科学的研究の応用
3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anticholinesterase activity, making it a promising candidate for the treatment of Alzheimer's disease. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
特性
CAS番号 |
19748-68-6 |
|---|---|
分子式 |
C26H44Br2N2 |
分子量 |
544.4 g/mol |
IUPAC名 |
3-benzyl-1-[7-(1-methylpyrrolidin-1-ium-1-yl)heptyl]-1-azoniabicyclo[2.2.2]octane;dibromide |
InChI |
InChI=1S/C26H44N2.2BrH/c1-27(17-10-11-18-27)16-8-3-2-4-9-19-28-20-14-25(15-21-28)26(23-28)22-24-12-6-5-7-13-24;;/h5-7,12-13,25-26H,2-4,8-11,14-23H2,1H3;2*1H/q+2;;/p-2 |
InChIキー |
JOBVHUJJKFSOGS-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCCC1)CCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Br-].[Br-] |
正規SMILES |
C[N+]1(CCCC1)CCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Br-].[Br-] |
同義語 |
3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)

